4-Amino-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
4-Amino-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features an amino group at the fourth position and a carbonyl group at the second position of the benzimidazole ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
The compound 4-Amino-1H-benzo[d]imidazol-2(3H)-one, also known as 4-amino-1,3-dihydrobenzimidazol-2-one, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . They have been utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes, which could lead to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit the Syk enzyme, which plays a key role in the B cell receptor signaling pathway .
Biochemical Pathways
For instance, inhibition of the Syk enzyme could affect the B cell receptor signaling pathway .
Pharmacokinetics
The drug-likeness properties of benzimidazole derivatives suggest that they could have good bioavailability .
Result of Action
Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory effects . Some benzimidazole derivatives have also been found to inhibit microtubule assembly formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclocondensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes heating o-phenylenediamine with 4-aminobenzoic acid in the presence of polyphosphoric acid at elevated temperatures (140-220°C) for several hours . The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. For instance, a mixture of p-aminobenzoic acid and polyphosphoric acid can be heated in a microwave oven at specific irradiation power levels, significantly reducing reaction times and improving product purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include nitrobenzoimidazoles, benzimidazole alcohols, and various substituted benzimidazole derivatives .
Scientific Research Applications
4-Amino-1H-benzo[d]imidazol-2(3H)-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: This compound is explored for its potential anticancer, antiviral, and antimicrobial properties.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Phenylbenzimidazole
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- 2-(4-Aminophenyl)benzimidazole
Comparison: Compared to these similar compounds, 4-Amino-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both an amino group and a carbonyl group on the benzimidazole ring. This dual functionality enhances its reactivity and versatility in synthetic applications, making it a valuable intermediate in the synthesis of various biologically active molecules .
Properties
IUPAC Name |
4-amino-1,3-dihydrobenzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUSTVNWMJXDSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567057 | |
Record name | 4-Amino-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75370-65-9 | |
Record name | 4-Amino-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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